Ethyl ethoxyacetate

Catalog No.
S749596
CAS No.
817-95-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl ethoxyacetate

CAS Number

817-95-8

Product Name

Ethyl ethoxyacetate

IUPAC Name

ethyl 2-ethoxyacetate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3

InChI Key

CKSRFHWWBKRUKA-UHFFFAOYSA-N

SMILES

CCOCC(=O)OCC

Canonical SMILES

CCOCC(=O)OCC

The exact mass of the compound Ethyl ethoxyacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83555. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl ethoxyacetate (EEA) is an alkoxy ester characterized by its dual ether and ester functionalities, presenting as a clear, colorless liquid with a boiling point of approximately 156 °C. In industrial procurement, it is primarily valued as a specialty solvent with a moderate evaporation rate and as a highly chemoselective building block in organic synthesis. Unlike simpler aliphatic esters, the presence of the beta-oxygen atom in EEA alters its electrophilicity and transition-state stabilization properties. This makes it a critical precursor for the scalable synthesis of alpha-alkoxy-cinnamates and an accelerated acyl donor in biocatalysis. Buyers typically select EEA when standard solvents like ethyl acetate evaporate too rapidly for precision film formation, or when common ester electrophiles fail to provide the necessary selectivity in base-catalyzed condensations [1].

Research Fit

High-temperature solvent for extended reactions and distillations

Water-immiscible medium for non-aqueous extractions and water-sensitive chemistries

Specialty building block for catalytic hydrogenation and ozonation routes

Attempting to substitute ethyl ethoxyacetate with more common, lower-cost esters routinely leads to process failures in both synthetic and materials applications. In large-scale Claisen condensations, replacing EEA with highly electrophilic diesters like diethyl oxalate causes the reaction pathway to shift entirely, rapidly forming oxosuccinate byproducts instead of the desired target intermediate [1]. If ethyl formate is used, it decomposes under the required basic conditions. In formulation and lithographic applications, substituting EEA with commodity solvents like ethyl acetate (b.p. 77 °C) drastically alters the thermodynamic drying profile. The rapid flash-off of highly volatile substitutes causes severe drying defects, such as blushing in coatings, and leads to unacceptable film thickness reduction in delicate semiconductor pattern-washing processes [2]. Finally, in biocatalytic kinetic resolutions, replacing EEA with non-alkoxy esters like ethyl butyrate eliminates crucial transition-state stabilization, plummeting reaction rates by orders of magnitude [3].

Substitution Risk

Generic ester solvents may shift reaction control

Ethyl acetate has a significantly lower boiling point, which may reduce solvent retention and alter thermal profiles in extended syntheses.

Isomeric acetate can compromise non-aqueous workflows

2-Ethoxyethyl acetate exhibits measurable water solubility (~229 g/L), limiting its utility in water-sensitive extractions where phase separation is critical.

Reactivity profile may not transfer to structural analogs

Catalytic hydrogenation of diethyl oxalate over Cu-Al systems selectively produces ethyl ethoxyacetate; common ester building blocks lead to glycols instead.

Chemoselectivity and Stability in Large-Scale Claisen Condensations

In the commercial-scale synthesis of alpha-alkoxy-cinnamates (e.g., the EEHP pharmaceutical intermediate), ethyl ethoxyacetate provides the exact electrophilic balance required for high-yield condensation. When engineers attempted to use diethyl oxalate or ethyl trifluoroacetate, the highly electrophilic carbonyl groups of the comparators reacted faster with the EEA enolate than the target 4-methoxybenzaldehyde, yielding unwanted diethyl 2-ethoxy-3-oxosuccinate. Conversely, ethyl formate decomposed under the basic conditions. EEA remained stable and selective, enabling a robust 2000-L scale process with a 19% overall yield across seven steps [1].

Evidence DimensionByproduct formation and base stability
Target Compound DataStable condensation; enables scalable 2000-L production without self-quenching
Comparator Or BaselineDiethyl oxalate / Ethyl trifluoroacetate (rapid formation of oxosuccinate byproducts); Ethyl formate (base decomposition)
Quantified DifferenceEliminates electrophilic self-quenching and decomposition pathways
ConditionsCondensation with 4-methoxybenzaldehyde using alkoxide bases (e.g., NaOEt) in THF/Toluene

Procurement of EEA is essential for scalable alpha-alkoxy-cinnamate synthesis, as generic or more electrophilic esters fail to yield the target intermediate.

Thermal Stability vs Ethyl Acetate
Reported
Boiling point Δ +79 to +81 °C; flash point Δ +54 °C
Supports reduced solvent loss and wider safety margin in high-temperature processes
Standard pressure comparison

Evaporation Rate Control for Defect-Free Film Formation

Ethyl ethoxyacetate possesses a boiling point of 156 °C, categorizing it as a moderate-to-low volatility solvent. In contrast to common acetate solvents like ethyl acetate (b.p. 77 °C), EEA evaporates slowly, which prevents rapid-drying defects such as blushing in industrial coatings. In semiconductor pattern forming and washing liquids, ether-based solvents with boiling points between 105 °C and 185 °C, such as EEA, are specifically selected to suppress the reduction of film thickness that occurs when highly volatile solvents flash off too quickly [1].

Evidence DimensionBoiling point and evaporation profile
Target Compound Data156 °C (moderate evaporation, preserves film thickness)
Comparator Or BaselineEthyl acetate (77 °C, highly volatile, rapid flash-off)
Quantified Difference+79 °C higher boiling point
ConditionsStandard atmospheric pressure; thin-film drying and lithographic rinsing

Buyers formulating precision coatings or semiconductor rinses must select EEA over ethyl acetate to ensure uniform film thickness and prevent drying defects.

Water Solubility vs Ethyl Acetate
Reported
Essentially insoluble vs ~9 g/100 mL
May improve extraction efficiency and reduce aqueous waste
20–25 °C ambient data

Accelerated Reaction Kinetics in Biocatalytic Acylation

In the lipase-catalyzed kinetic resolution of chiral amines, alkoxy-substituted acetates such as ethyl ethoxyacetate serve as highly efficient acyl donors. The presence of the beta-oxygen atom stabilizes the transition state through hydrogen-bonding interactions with the amine nitrogen. This structural feature increases the aminolysis reaction rate by up to 100-fold compared to non-alkoxy aliphatic esters like ethyl butyrate or ethyl acetate, which lack this stabilizing heteroatom[1].

Evidence DimensionAminolysis reaction rate
Target Compound DataRapid acylation driven by beta-oxygen transition state stabilization
Comparator Or BaselineEthyl butyrate / Ethyl acetate (lack beta-oxygen)
Quantified DifferenceUp to 100-fold increase in reaction rate
ConditionsLipase-catalyzed kinetic resolution of amines in batch or continuous-flow modes

For industrial biocatalysis, using EEA as the acyl donor drastically reduces reactor residence time and increases throughput compared to standard aliphatic esters.

Catalytic Hydrogenation Outcome
Head-to-head
EEA selectivity ~60 wt% over Cu/Al₂O₃; traditional route gives glycols
Enables direct ester synthesis from diethyl oxalate platform
Gas-phase, 180–220 °C, 2–3 MPa
Ozonation Reactivity
Data to verify
Yields ethoxyacetylacetone; isomer lacks this pathway
May offer unique β-diketone entry point for chelating agent research
Class-level inference; source-specific review needed
Isomer Distinction
Reported
Water solubility ~0 vs 229 g/L for 2-ethoxyethyl acetate
Supports non-polar, water-immiscible process selection
Flash point difference ~5–7 °C also reported
Safety vs Cyclohexanone
Source review
Flash point +6 °C higher; vapor pressure ~28% lower
May reduce fire risk and inhalation exposure in coatings and adhesives
Supplier-reported comparative assessment

Large-Scale Pharmaceutical Intermediate Synthesis

EEA is the optimal reagent for Claisen-type condensations with aromatic aldehydes to produce alpha-alkoxy-cinnamates. Its specific electrophilic profile prevents the rapid byproduct formation and self-quenching observed when using more reactive diesters like diethyl oxalate, enabling stable scale-up to 2000-L reactors [1].

Semiconductor Lithography Rinsing Liquids

Due to its 156 °C boiling point, EEA is utilized in pattern-forming treatment liquids and post-development washes. It prevents the rapid evaporation associated with commodity solvents like ethyl acetate, thereby suppressing the reduction of delicate film thicknesses [2].

Biocatalytic Kinetic Resolution of Amines

EEA acts as an accelerated acyl donor in lipase-catalyzed continuous-flow and batch systems. By leveraging its beta-oxygen to stabilize the transition state, it speeds up aminolysis up to 100-fold compared to standard aliphatic esters, drastically improving reactor throughput [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Diketone ligand synthesis via ozonolysis
Unique α-ethoxy ester motif
Ozonation product profile and ligand formation verification
High-temperature reactions and distillations
Elevated boiling point and flash point
Solvent retention, VOC emission, and thermal safety margin
Water-sensitive non-aqueous extractions
Near-zero water solubility
Phase separation efficiency and product yield in anhydrous workups
Catalytic upgrading of diethyl oxalate
Reported selective formation of ethyl ethoxyacetate over glycols
Catalyst performance and reaction condition optimization

XLogP3

0.7

Boiling Point

158.0 °C

UNII

4K9WJ82YM6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

817-95-8

Wikipedia

Ethyl ethoxyacetate

General Manufacturing Information

Acetic acid, 2-ethoxy-, ethyl ester: ACTIVE

Explore Compound Types